

3-Ethyl-2-methylhexane Is Not a Constitutional Isomer of Octane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2-methylhexane**

Cat. No.: **B097986**

[Get Quote](#)

3-Ethyl-2-methylhexane is not a constitutional isomer of octane because the two compounds possess different molecular formulas. Constitutional isomers are defined as molecules that share the same molecular formula but have a different arrangement and connectivity of atoms. [\[1\]](#)[\[2\]](#)[\[3\]](#)

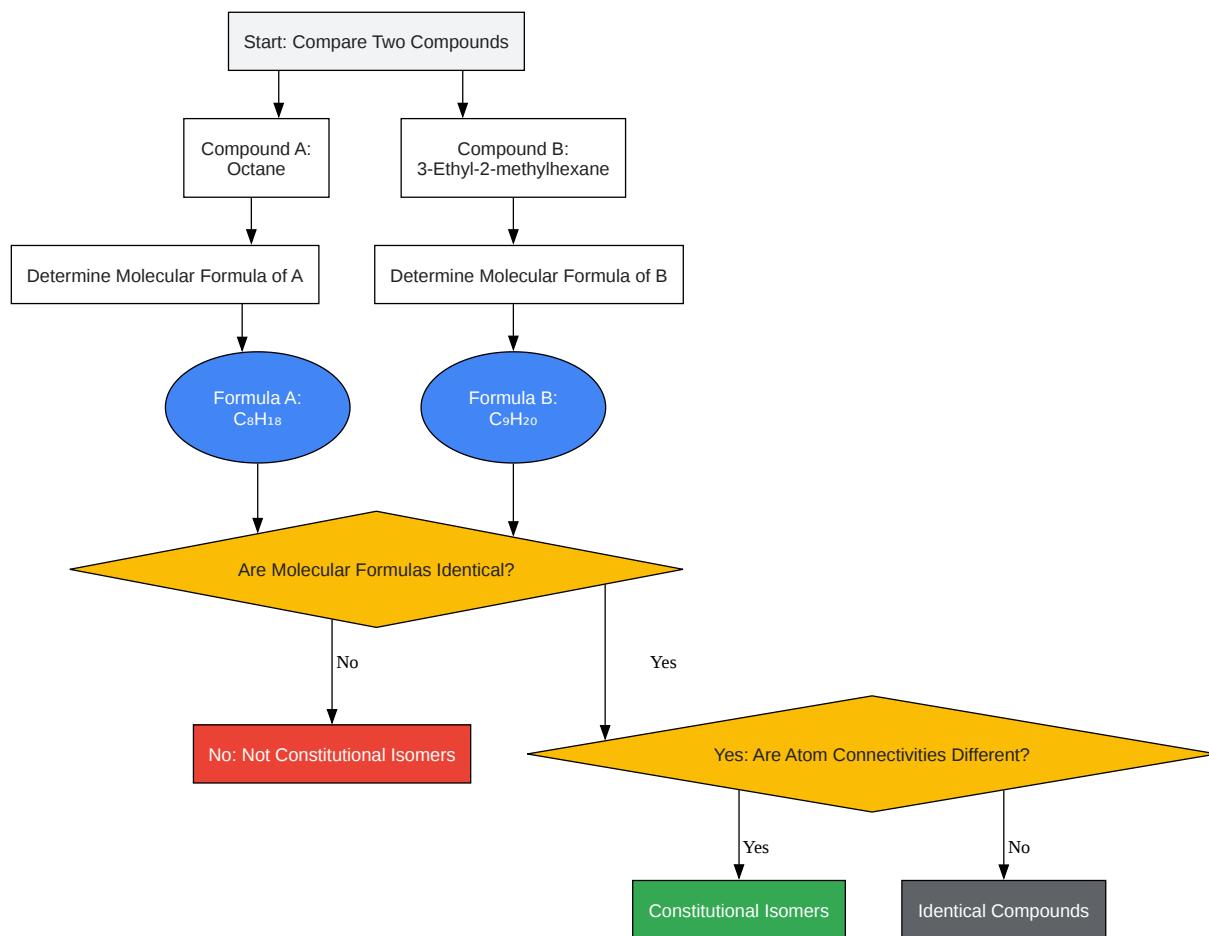
An analysis of the molecular formulas reveals that octane is an alkane with 8 carbon atoms and has the formula C_8H_{18} .[\[4\]](#)[\[5\]](#)[\[6\]](#) In contrast, **3-Ethyl-2-methylhexane** is an alkane containing a total of 9 carbon atoms, derived from its six-carbon hexane base, a two-carbon ethyl group, and a one-carbon methyl group.[\[7\]](#)[\[8\]](#)[\[9\]](#) This results in a molecular formula of C_9H_{20} .[\[7\]](#)[\[10\]](#)[\[11\]](#) Since their molecular formulas differ, they cannot be constitutional isomers. Instead, **3-Ethyl-2-methylhexane** is a constitutional isomer of nonane.

Methodology: Determination of Molecular Formula

The molecular formula for each compound was determined using the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds.

- Octane: The prefix "oct-" signifies 8 carbon atoms. As an alkane, it follows the general formula C_nH_{2n+2} , where $n=8$. This yields the molecular formula C_8H_{18} .[\[12\]](#)
- 3-Ethyl-2-methylhexane:**
 - The parent chain is "hexane," indicating 6 carbon atoms.

- An "ethyl" group (2 carbons) is attached to the third carbon of the parent chain.
- A "methyl" group (1 carbon) is attached to the second carbon of the parent chain.
- The total number of carbon atoms is the sum of the carbons in the parent chain and all substituent groups: $6 + 2 + 1 = 9$ carbons.
- Applying the alkane general formula C_nH_{2n+2} with $n=9$ results in the molecular formula C_9H_{20} .


Comparative Data of Octane and 3-Ethyl-2-methylhexane

The fundamental differences between the two compounds are summarized in the table below.

Property	n-Octane	3-Ethyl-2-methylhexane
Molecular Formula	C_8H_{18} [6] [13]	C_9H_{20} [7] [8]
Molar Mass	114.23 g/mol [6]	128.25 g/mol [7]
Total Carbon Atoms	8	9
Total Hydrogen Atoms	18	20
Isomer of	Octane	Nonane

Logical Analysis of Isomerism

The following diagram illustrates the logical workflow used to determine if two compounds are constitutional isomers. The key decision point is the comparison of their molecular formulas.

[Click to download full resolution via product page](#)

Caption: Workflow for Isomer Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/chemistry/ethane-is-an-alkane-or-an-alkene/)
- 2. [ck12.org \[ck12.org\]](https://www.ck12.org/chemistry/ethane-is-an-alkane-or-an-alkene/)
- 3. [fiveable.me \[fiveable.me\]](https://www.fiveable.me/chemistry/ethane-is-an-alkane-or-an-alkene/)
- 4. Octane - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org/wiki/Octane)
- 5. [proprep.com \[proprep.com\]](https://www.proprep.com/chemistry/ethane-is-an-alkane-or-an-alkene/)
- 6. Octane | C8H18 | CID 356 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/356)
- 7. 3-Ethyl-2-methylhexane | C9H20 | CID 86067 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/86067)
- 8. Hexane, 3-ethyl-2-methyl- [\[webbook.nist.gov\]](https://webbook.nist.gov/chemistry/ethane-is-an-alkane-or-an-alkene/)
- 9. [m.youtube.com \[m.youtube.com\]](https://www.youtube.com/watch?v=3-ethyl-2-methylhexane)
- 10. 3-ethyl-2-methylhexane [\[stenutz.eu\]](https://stenutz.eu/3-ethyl-2-methylhexane)
- 11. (3S)-3-ethyl-2-methylhexane | C9H20 | CID 59954419 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/59954419)
- 12. [m.youtube.com \[m.youtube.com\]](https://www.youtube.com/watch?v=3-ethyl-2-methylhexane)
- 13. Human Metabolome Database: Showing metabocard for Octane (HMDB0001485) [\[hmdb.ca\]](https://hmdb.ca/)
- To cite this document: BenchChem. [3-Ethyl-2-methylhexane Is Not a Constitutional Isomer of Octane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097986#is-3-ethyl-2-methylhexane-a-constitutional-isomer-of-octane\]](https://www.benchchem.com/product/b097986#is-3-ethyl-2-methylhexane-a-constitutional-isomer-of-octane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com